

Application of Tris(dihydrocaffeoyl)spermidine in metabolic research.

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Compound of Interest

Compound Name: *Tris(dihydrocaffeoyl)spermidine*

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Application of Tris(dihydrocaffeoyl)spermidine in Metabolic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanaceous plants such as potatoes and tomatoes.[1][2] It consists of a spermidine backbone linked to three dihydrocaffeoyl groups. This unique structure combines the known biological activities of both spermidine and dihydrocaffeic acid, suggesting significant potential in metabolic research. Spermidine is a well-established inducer of autophagy and plays crucial roles in cell growth, proliferation, and aging.[3][4][5] Dihydrocaffeic acid is a potent antioxidant. The combination of these moieties in a single molecule suggests that

Tris(dihydrocaffeoyl)spermidine may offer enhanced or synergistic effects, particularly in the context of metabolic diseases characterized by inflammation and oxidative stress.

These application notes provide an overview of the potential uses of

Tris(dihydrocaffeoyl)spermidine in metabolic research and detailed protocols for investigating its effects. It is important to note that while research on spermidine is extensive, specific data on **Tris(dihydrocaffeoyl)spermidine** is limited. The following protocols are based

on established methods for studying spermidine and are adapted for the investigation of its tris(dihydrocaffeoyl) conjugate.

Potential Applications in Metabolic Research

- **Modulation of Autophagy:** Spermidine is a known inducer of autophagy, a cellular recycling process that is often dysregulated in metabolic diseases.[3][4][5]
Tris(dihydrocaffeoyl)spermidine is hypothesized to retain this function, potentially with altered potency or additional mechanisms of action.
- **Anti-inflammatory Effects:** Chronic low-grade inflammation is a hallmark of metabolic disorders such as obesity and type 2 diabetes. Spermidine has demonstrated anti-inflammatory properties by inhibiting signaling pathways like NF-κB.[6][7] The dihydrocaffeoyl moieties are expected to enhance these effects due to their intrinsic antioxidant and anti-inflammatory activities.
- **Regulation of Lipid Metabolism:** Studies have shown that spermidine can influence lipid metabolism, including triglyceride levels and fatty acid composition.[8][9][10] Investigating the impact of **Tris(dihydrocaffeoyl)spermidine** on lipid accumulation and metabolism in hepatocytes and adipocytes is a promising research avenue.
- **Amelioration of Oxidative Stress:** Oxidative stress is a key contributor to the pathogenesis of metabolic syndrome. The catechol rings of the dihydrocaffeoyl groups are potent radical scavengers, suggesting that **Tris(dihydrocaffeoyl)spermidine** could be a powerful antioxidant.[11]

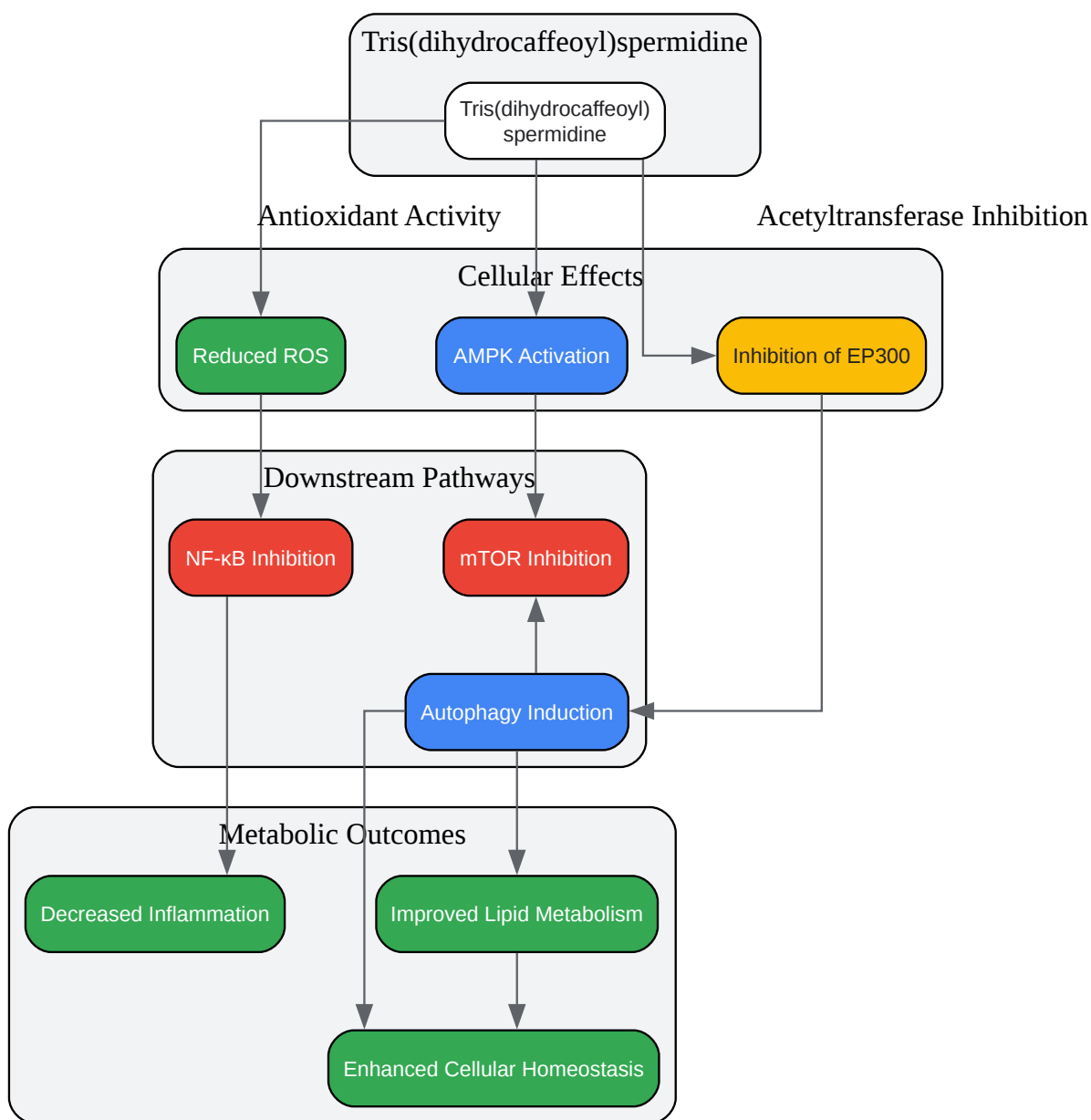
Quantitative Data Summary

The following table summarizes expected quantitative outcomes based on published data for spermidine. These values should be considered as a baseline for designing experiments with **Tris(dihydrocaffeoyl)spermidine**, and actual results may vary.

Parameter	Cell/Animal Model	Treatment	Expected Outcome	Reference
Autophagy Induction (LC3-II/LC3-I ratio)	Cultured Mammalian Cells	1-10 μ M Spermidine	1.5 - 3-fold increase	[12] [13]
AMPK Phosphorylation (p-AMPK/AMPK ratio)	In vitro (Cardiomyocytes) / In vivo (Rat Model)	1000 μ M Spermidine (in vitro)	2 - 4-fold increase	[14] [15]
mTOR Phosphorylation (p-mTOR/mTOR ratio)	In vitro (Cardiomyocytes) / In vivo (Rat Model)	1000 μ M Spermidine (in vitro)	40 - 60% decrease	[14] [15]
Pro-inflammatory Cytokine Production (TNF- α , IL-6)	LPS-stimulated BV2 Microglial Cells	1-20 μ M Spermidine	30 - 70% decrease	[6] [7]
Reactive Oxygen Species (ROS) Levels	LPS-stimulated Macrophages	10-50 μ M Spermidine	25 - 50% decrease	[16]
Hepatic Triglyceride Content	Mice on Control Diet	Spermidine Supplementation	15 - 25% decrease	[9] [10]

Signaling Pathways and Experimental Workflows

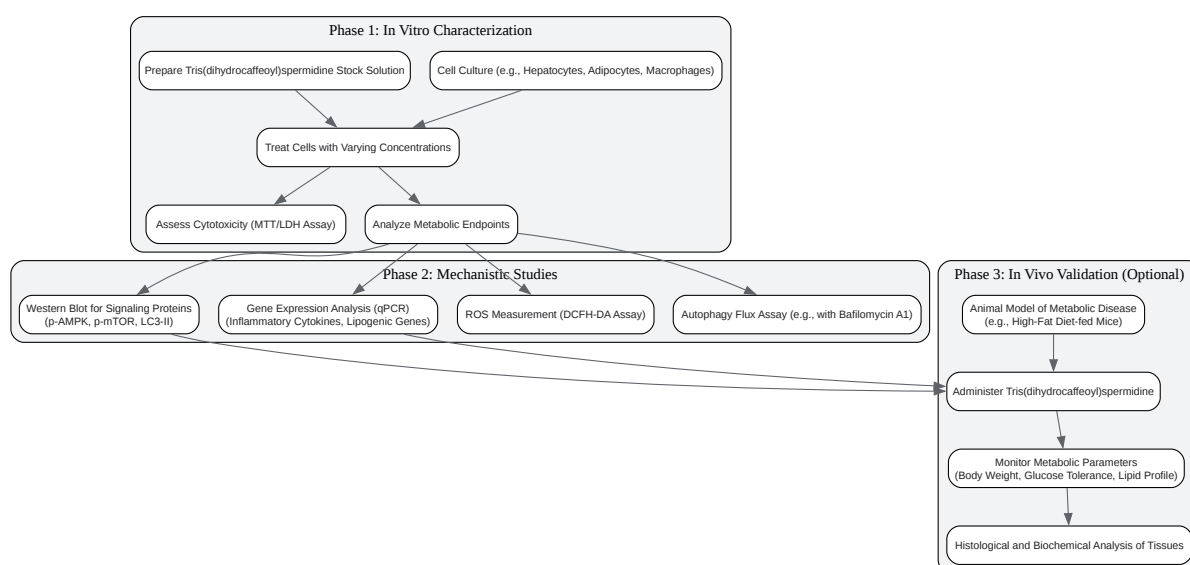
Hypothesized Signaling Pathway for Tris(dihydrocaffeoyl)spermidine in Metabolic Regulation



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Caption: Hypothesized mechanism of **Tris(dihydrocaffeoyl)spermidine** in metabolic regulation.

Experimental Workflow for Investigating Metabolic Effects



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Caption: A phased experimental workflow for studying **Tris(dihydrocaffeoyl)spermidine**.

Experimental Protocols

Note: **Tris(dihydrocaffeoyl)spermidine** is sparingly soluble in water. Prepare stock solutions in DMSO and dilute to the final concentration in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Protocol 1: Assessment of Autophagy Induction in Cultured Cells

Objective: To determine if **Tris(dihydrocaffeoyl)spermidine** induces autophagy in a dose- and time-dependent manner.

Materials:

- Cell line (e.g., HepG2, AML12, or primary hepatocytes)
- Complete culture medium
- **Tris(dihydrocaffeoyl)spermidine** (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti- β -actin
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Treatment: Prepare serial dilutions of **Tris(dihydrocaffeoyl)spermidine** in culture medium (e.g., 0.1, 1, 10, 25 μ M). Replace the medium with the treatment medium and incubate for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 μ L of lysis buffer per well.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL reagent and an imaging system.
- Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Protocol 2: Evaluation of Anti-inflammatory Effects in Macrophages

Objective: To assess the ability of **Tris(dihydrocaffeoyl)spermidine** to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Complete culture medium
- **Tris(dihydrocaffeoyl)spermidine** (in DMSO)
- Lipopolysaccharide (LPS) from E. coli

- Griess Reagent for nitric oxide (NO) measurement
- ELISA kits for TNF- α and IL-6
- RNA extraction kit and reagents for qPCR

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in 24-well plates.
- Pre-treatment: Pre-treat cells with various concentrations of **Tris(dihydrocaffeoyl)spermidine** for 1-2 hours.
- Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Nitric Oxide Measurement:
 - Collect the cell culture supernatant.
 - Mix 50 μ L of supernatant with 50 μ L of Griess Reagent in a 96-well plate.
 - Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
- Cytokine Measurement:
 - Use the collected supernatant to measure TNF- α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.
- Gene Expression Analysis (qPCR):
 - Lyse the cells and extract total RNA.
 - Synthesize cDNA from the RNA.
 - Perform qPCR using primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb).

- Analysis: Compare the levels of NO, TNF- α , and IL-6, and the relative gene expression in treated groups versus the LPS-only control.

Protocol 3: Assessment of Effects on Lipid Accumulation in Hepatocytes

Objective: To determine if **Tris(dihydrocaffeoyl)spermidine** can prevent or reduce lipid accumulation in a cellular model of steatosis.

Materials:

- HepG2 or primary hepatocytes
- Complete culture medium
- **Tris(dihydrocaffeoyl)spermidine** (in DMSO)
- Oleic acid and palmitic acid (or a commercial steatosis induction medium)
- Oil Red O staining solution
- Triglyceride quantification kit

Procedure:

- Cell Seeding: Seed hepatocytes in 12-well plates or on coverslips.
- Induction of Steatosis and Treatment:
 - Incubate cells with a high-fat medium (e.g., containing oleic and palmitic acids) in the presence or absence of various concentrations of **Tris(dihydrocaffeoyl)spermidine** for 24-48 hours.
- Oil Red O Staining (Qualitative):
 - Wash cells with PBS and fix with 10% formalin.
 - Stain with Oil Red O solution for 30 minutes.

- Wash and visualize lipid droplets under a microscope.
- Triglyceride Quantification (Quantitative):
 - Wash cells with PBS and lyse them.
 - Measure the triglyceride content of the lysates using a colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's protocol.
 - Normalize triglyceride levels to the total protein content of the lysate.
- Analysis: Compare the extent of lipid staining and the quantified triglyceride levels between the different treatment groups.

Conclusion

Tris(dihydrocaffeoyl)spermidine is a promising compound for metabolic research due to its unique chemical structure that combines the bioactivities of spermidine and dihydrocaffeic acid. The provided application notes and protocols offer a framework for investigating its potential in modulating key metabolic pathways related to autophagy, inflammation, and lipid metabolism. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this natural product.

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